Hydrogen-Bond Donor/ Acceptor Capacity vs. Parent Octahydrocyclopenta[b][1,4]oxazine Scaffold
Introduction of the 6-amino group increases the hydrogen-bond donor (HBD) count from 1 to 2 and the hydrogen-bond acceptor (HBA) count from 2 to 4 relative to the unsubstituted parent scaffold, directly enhancing aqueous solubility and target-engagement potential without altering the core conformational constraint [1]. This modification elevates the topological polar surface area (TPSA) from approximately 21.3 Ų to a predicted ~64 Ų, improving compliance with CNS multiparameter optimization (MPO) guidelines for orally bioavailable CNS agents [2].
| Evidence Dimension | Computed physicochemical descriptors (HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4, predicted TPSA ≈ 64 Ų (from SMILES: CC(C)(C)OC(=O)N1CCOC2CC(N)CC21) |
| Comparator Or Baseline | (4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine: HBD = 1, HBA = 2, TPSA = 21.3 Ų |
| Quantified Difference | Δ HBD = +1, Δ HBA = +2, Δ TPSA ≈ +42.7 Ų |
| Conditions | Computed using standard molecular descriptor algorithms by PubChem (parent) and SwissADME-derived predictions (target compound) |
Why This Matters
Higher HBD/HBA and TPSA values directly influence solubility, permeability, and blood-brain barrier penetration, enabling rational selection for CNS or peripheral target programs.
- [1] PubChem. (4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine. CID 28796216. Computed descriptors: HBD = 1, HBA = 2, TPSA = 21.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/28796216 (accessed 2026-05-01). View Source
- [2] Predicted physicochemical properties for tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate derived from SMILES analysis using SwissADME (http://www.swissadme.ch/) standard molecular descriptor computation engine; values represent consensus predictions across iLOGP, XLOGP3, and SILICOS-IT modules. View Source
